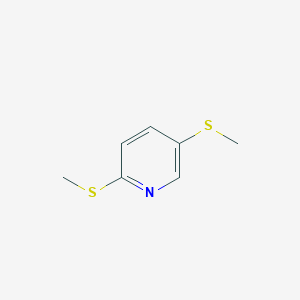
2,5-Bis(methylthio)pyridine
概要
説明
2,5-Bis(methylthio)pyridine is a useful research compound. Its molecular formula is C7H9NS2 and its molecular weight is 171.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antimicrobial Properties
2,5-Bis(methylthio)pyridine has been evaluated for its antimicrobial and antiviral activities. Research indicates that certain pyridine derivatives exhibit significant efficacy against various pathogens. For instance, compounds with similar structures have shown promising results in inhibiting bacterial growth and viral replication, suggesting potential applications in developing new antimicrobial agents .
Drug Development
The compound has also been investigated for its role in drug development, particularly as a scaffold for creating novel therapeutic agents. Its structural features allow for modifications that can enhance bioactivity and selectivity towards specific biological targets. For example, derivatives of pyridine have been explored as potential treatments for conditions like glioblastoma due to their ability to penetrate the blood-brain barrier, which is critical for central nervous system-targeting therapies .
Material Science
Electroactive Materials
In material science, this compound has been utilized in the synthesis of electroactive materials. These materials are essential in developing advanced batteries and supercapacitors due to their conductive properties. The electrochemical behavior of pyridine derivatives has been studied extensively, revealing their potential in energy storage applications .
Catalysis
The compound serves as a ligand in various catalytic processes. Its coordination chemistry allows it to form stable complexes with transition metals, facilitating reactions such as cross-coupling and oxidation. The use of this compound in catalysis has been documented to improve reaction yields and selectivity in synthetic pathways .
Case Studies
特性
分子式 |
C7H9NS2 |
|---|---|
分子量 |
171.3 g/mol |
IUPAC名 |
2,5-bis(methylsulfanyl)pyridine |
InChI |
InChI=1S/C7H9NS2/c1-9-6-3-4-7(10-2)8-5-6/h3-5H,1-2H3 |
InChIキー |
HNLSWMYUGDMYAY-UHFFFAOYSA-N |
SMILES |
CSC1=CN=C(C=C1)SC |
正規SMILES |
CSC1=CN=C(C=C1)SC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













